molecular formula C13H14N2O8 B14268639 L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- CAS No. 158078-66-1

L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-

Cat. No.: B14268639
CAS No.: 158078-66-1
M. Wt: 326.26 g/mol
InChI Key: QOZVGBSQVLPBRK-YMNIQAILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- typically involves the phosgenation of amino acids. This process was first developed by Hermann Leuchs and involves heating an N-ethoxycarbonyl or N-methoxycarbonyl amino acid chloride in a vacuum at 50-70°C . Another method employs epoxides as scavengers of hydrogen chloride, which allows for a moisture-tolerant route to unprotected N-carboxyanhydrides .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are scaled up to meet commercial demands. The use of phosgene or its trimer in treating unprotected amino acids is a common approach .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism by which L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

CAS No.

158078-66-1

Molecular Formula

C13H14N2O8

Molecular Weight

326.26 g/mol

IUPAC Name

(2S)-2-[[carboxy-(2-nitrophenyl)methyl]amino]pentanedioic acid

InChI

InChI=1S/C13H14N2O8/c16-10(17)6-5-8(12(18)19)14-11(13(20)21)7-3-1-2-4-9(7)15(22)23/h1-4,8,11,14H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t8-,11?/m0/s1

InChI Key

QOZVGBSQVLPBRK-YMNIQAILSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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